molecular formula C8H8O3 B020041 Isovanillin CAS No. 621-59-0

Isovanillin

Cat. No. B020041
CAS RN: 621-59-0
M. Wt: 152.15 g/mol
InChI Key: JVTZFYYHCGSXJV-UHFFFAOYSA-N
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Description

Isovanillin, also known as 3-hydroxy-4-methoxybenzaldehyde, is a significant compound known for its utility as a spice and its widespread applications in the food and pharmaceutical industries as a medical intermediate. The increasing demand for isovanillin has led to various studies on its synthesis, molecular structure, and applications, albeit with a focus away from drug use and dosage, or side effects (Huang Xiao-fen, 2015).

Synthesis Analysis

Isovanillin synthesis has been explored through numerous methods. A notable approach involves a series of reactions starting with bromination, followed by reactions with potassium hydroxide and copper powder catalyst, and culminating in oxidation to yield isovanillin. This method has been highlighted for its feasibility, simplicity, high yield, and minimal industrial waste, despite challenges such as the Cannizzaro reaction which can affect final yields (Z. Wen-jun, 2009). Concurrent synthesis methods have also been developed to produce both vanillin and isovanillin simultaneously through nonregioselective reactions, showcasing the versatility in synthetic approaches (Wei-bin Huang et al., 2013).

Molecular Structure Analysis

The crystal structure of isovanillin has been elucidated through X-ray analysis, revealing how molecules are interconnected by O–H···O hydrogen bonds, forming linear chains. This structural insight is crucial for understanding isovanillin's chemical behavior and properties (F. Iwasaki, 1973).

Chemical Reactions and Properties

Isovanillin serves as a precursor in various chemical reactions, including the synthesis of substituted isocoumarins and chromen-4-ones, highlighting its importance in organic synthesis. These reactions demonstrate isovanillin's reactivity and potential for creating bioactive molecules (Po-Yuan Chen et al., 2012; Sie-Rong Li et al., 2009).

Scientific Research Applications

  • Synthesis of Hydroxybenzylamine Libraries : Isovanillin has been used in the solid-supported parallel synthesis of hydroxybenzylamine libraries, showing antileishmial activity against Leishmania donovani and Plasmodium falciparum (Labadié et al., 2005).

  • Inhibition of Catechol O-Methyltransferase : It acts as a potential inhibitor of rat liver catechol O-methyltransferase, with benzaldehydes being more potent than benzoic acids (Borchardt et al., 1982).

  • Synthesis of Polysubstituted Naphthalenes : Isovanillin is employed in the synthesis of polysubstituted naphthalenes, which can be confirmed by single-crystal X-ray diffraction (Chan et al., 2017).

  • Claisen Rearrangement and Ring-Closing Metathesis : It's used for synthesizing various substituted naphthalenes using Claisen rearrangement and ring-closing metathesis (Huang & Wang, 2001).

  • Synthesis of Substituted Isocoumarins : Isovanillin facilitates a novel, concise, and efficient synthesis of substituted isocoumarins in one pot (Chen et al., 2012).

  • Synthesis of Benzofurans : It's used in synthesizing substituted benzofurans through various chemical reactions (Wang et al., 2004).

  • Synthesis of Natural Coumarin Scopoletin : Isovanillin is used in large scale synthesis of the natural coumarin scopoletin in high yields (Hauer et al., 1995).

  • Biocomposite for Drug Delivery : Isovanillin crosslinked carrageenan biocomposite is a potential biomaterial for hard capsules in drug delivery applications due to its high disintegration and mechanical properties (Adam et al., 2020).

  • Interactions in Plant-Microbe Interactions : It interacts with the nodulation gene nodD1 from Rhizobium strain NGR234 to induce expression of R. leguminosarum bv. trifolii nod genes (Strange et al., 1990).

  • Cytotoxic Activity against Cancer Cell Lines : Isovanillin derivatives show cytotoxic activity against cancer cell lines, with structural features like a hydroxymethyl group at C-1 and replacement of the hydroxyl group at C-3 being important for smaller IC50 values and increased selectivity (De Carvalho et al., 2019).

  • Concurrent Synthesis with Vanillin : The concurrent synthesis of vanillin and isovanillin is utilized in scientific research applications (Huang et al., 2013).

  • Chemical Synthesis for Food and Pharmaceutical Industries : Its synthesis is a hot spot due to increasing demand, especially in food and pharmaceutical industries (Huang Xiao-fen, 2015).

  • Generation of Cytotoxic Analogues : Naphthalene analogues of combretastatins, when combined with the isovanillin moiety, generate highly cytotoxic analogues, exerting antimitotic effects through microtubule network disruption and cell cycle arrest in human cancer cells (Maya et al., 2005).

  • Antidiarrheal Effects : Isovanillin and its derivatives show significant antidiarrheal effects, comparable to standard treatments (Sadraei et al., 2014a), (Sadraei et al., 2014b).

  • Isolation from Medicinal Plants : It has been isolated from the aromatic roots of the medicinal African liane, Mondia whitei (Koorbanally et al., 2000), and from the stem of Acanthopanax senticosus (Ryu et al., 2004).

  • Metabolism in Rats : Isovanillin is metabolized in rats into toluene derivatives and decarboxylated products by intestinal bacteria (Strand & Scheline, 1975).

  • Study and Synthesis : The synthesis of isovanillin is feasible, simple, and superior to the current method, with higher yields and less industry waste (Wen-jun, 2009).

Safety And Hazards

Isovanillin may cause respiratory irritation . It is recommended to avoid inhalation of dusts . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

3-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZFYYHCGSXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049423
Record name 3-Hydroxy-4-methoxy-benzaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isovanillin

CAS RN

621-59-0
Record name Isovanillin
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Record name Benzaldehyde, 3-hydroxy-4-methoxy-
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Record name 3-Hydroxy-4-methoxy-benzaldehyde
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Record name 3-hydroxy-p-anisaldehyde
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Synthesis routes and methods I

Procedure details

3-[5-(4-Amino-benzyl)-2-methoxy-phenoxy]-benzonitrile P-15. In an 8 mL vial equipped with a stir bar was placed (18) (250 mg, 0.798 mmol), 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (192 mg, 0.878 mmol), potassium carbonate (331 mg, 2.39 mmol), 1,5-bis(diphenylphosphino)pentane (105 mg, 0.239 mmol), and dimethylformamide (4.5 mL). The mixture was degassed with nitrogen for 15 minutes and allylpalladium(II) chloride dimer (43.8 mg, 0.120 mmol) was added. The mixture was heated to 85° C. for 18 hours. The reaction mixture was filtered through celite and to the filtrate were added water (30 mL) and saturated ammonium chloride solution (30 mL). After extractions with ethyl acetate (2×75 mL), the organic portions were combined, washed with brine (50 mL), dried (MgSO4) and concentrated. The crude material was purified by silica gel column chromatography utilizing 50% ethyl acetate/hexanes to produce 118 mg (45% yield) of P-15 as a yellow viscous oil. MS (APCI+): 331.1 (M+1), LC-MS: >99%
Name
3-[5-(4-Amino-benzyl)-2-methoxy-phenoxy]-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 18 )
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
Quantity
331 mg
Type
reactant
Reaction Step Four
Quantity
105 mg
Type
reactant
Reaction Step Five
Quantity
43.8 mg
Type
catalyst
Reaction Step Six
Quantity
4.5 mL
Type
solvent
Reaction Step Seven
Name
Name
Yield
45%

Synthesis routes and methods II

Procedure details

3,4-Dihydroxybenzaldehyde (2.76 g, 20 mmol) was dissolved in DMF (15 ml), and methyl iodide (37.4 ml, 60 mmol) and anhydrous lithium carbonate (4.4 g, 60 mmol) were successively added to this solution. After being stirred at an external temperature of 90° C. for 1.5 hours, the reaction mixture was cooled to room temperature and the inorganic salt was filtered off. A saturated aqueous solution of ammonium chloride (200 ml) was added to the filtrate to adjust the aqueous layer to a pH of from 7 to 8, and the solution was extracted with ethyl acetate (300 ml×2). The combined organic layer was washed with a saturated aqueous solution of sodium chloride (300 ml), dried over anhydrous magnesium sulfate, filtered to remove the desiccating agent, and concentrated under reduced pressure to give the title compound (2.5 g, 82.2%) (Table 1).
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
37.4 mL
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Yield
82.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovanillin
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Isovanillin
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Isovanillin
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Citations

For This Compound
3,850
Citations
G Panoutsopoulos, C Beedham - Cellular Physiology and Biochemistry, 2005 - karger.com
… or isovanillin. Allopurinol only slightly inhibited protocatechuic aldehyde oxidation, isovanillin had … Isovanillin is not a substrate for aldehyde oxidase and therefore it is metabolized to …
Number of citations: 63 karger.com
LP Strand, RR Scheline - Xenobiotica, 1975 - Taylor & Francis
… The present study of the metabolism of the isomeric aldehydes vanillin and isovanillin was undertaken primarily to assess the importance of this novel reductive pathway to toluene …
Number of citations: 86 www.tandfonline.com
WB Huang, CY Du, JA Jiang, YF Ji - Research on chemical Intermediates, 2013 - Springer
A method for concurrent synthesis of vanillin and isovanillin has been developed by a nonregioselective Vilsmeier–Haack reaction of O-alkyl guaiacols. O-Alkylation of guaiacol …
Number of citations: 43 link.springer.com
S Raghavan, P Manogaran… - Medicinal Chemistry …, 2015 - Springer
An array of chalcones from vanillin/isovanillin and differently substituted acetophenones were synthesized and assessed for their anticancer activity against A549, MCF7 and MIA PaCa-…
Number of citations: 32 link.springer.com
V Balachandran, K Parimala - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… and isovanillin were searched. There are eight conformers for vanillin and isovanillin. The optimized geometry and vibrational wavenumbers for conformers of vanillin and isovanillin …
Number of citations: 67 www.sciencedirect.com
T Egawa, A Kameyama, H Takeuchi - Journal of Molecular Structure, 2006 - Elsevier
… but isovanillin smells differently. The nozzle temperatures were 125, 173 and 146C, for vanillin, isovanillin … The MP2 calculations predicted that vanillin and isovanillin have two stable …
Number of citations: 30 www.sciencedirect.com
GI Panoutsopoulos, C Beedham - Pharmacology, 2005 - karger.com
… Isovanillin was rapidly metabolized to isovanillic acid by high amounts of purified xanthine … oxidase to isovanillin oxidation in guinea pig is very low. In contrast, isovanillin was rapidly …
Number of citations: 25 karger.com
TW Tsai, EC Wang, KS Huang, SR Li… - … -Sendai Institute of …, 2004 - chemistry.mdma.ch
Substituted benzofurans derived from isovanillin were synthesized. 2-Allyl-3-alkoxy-4-methoxyphenol, prepared from isovanillin via the Claisen rearrangement, O-alkylation and Baeyer-…
Number of citations: 24 chemistry.mdma.ch
H Sadraei, M Ghanadian, G Asghari… - Research in …, 2014 - ncbi.nlm.nih.gov
… Isovanillin and iso-acetovanillon are two phenolic components isolated … isovanillin and iso- acetovanillon, so far. The aim of this study was to investigate antidiarrheal action of isovanillin …
Number of citations: 24 www.ncbi.nlm.nih.gov
B Nammalwar, RA Bunce, KD Berlin… - Organic preparations …, 2012 - Taylor & Francis
The chemistry of vanillin (1) and isovanillin (2) has been examined and reviewed extensively. 1–3 A current project in our laboratory required the conversion of 5-iodoisovanillin ethers …
Number of citations: 5 www.tandfonline.com

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